molecular formula C30H25BrN4O3S2 B11108210 ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

Cat. No.: B11108210
M. Wt: 633.6 g/mol
InChI Key: MFTBNKQPPKYORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-AMINO-4-(2-BROMOPHENYL)-5-CYANO-2-({[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}METHYL)-4H-PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with various functional groups, including amino, bromo, cyano, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-AMINO-4-(2-BROMOPHENYL)-5-CYANO-2-({[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}METHYL)-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the pyran ring, followed by the introduction of the various functional groups through substitution and addition reactions. Key reagents used in these steps include bromine, cyano compounds, and thienyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano groups, converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

Scientific Research Applications

ETHYL 6-AMINO-4-(2-BROMOPHENYL)-5-CYANO-2-({[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}METHYL)-4H-PYRAN-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 6-AMINO-4-(2-BROMOPHENYL)-5-CYANO-2-({[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}METHYL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity. For example, the cyano and amino groups can form hydrogen bonds with active sites, while the thienyl and bromo groups contribute to hydrophobic interactions. These interactions can inhibit or activate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • ETHYL 6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-2-({[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}METHYL)-4H-PYRAN-3-CARBOXYLATE
  • ETHYL 6-AMINO-4-(2-FLUOROPHENYL)-5-CYANO-2-({[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}METHYL)-4H-PYRAN-3-CARBOXYLATE

Uniqueness: The uniqueness of ETHYL 6-AMINO-4-(2-BROMOPHENYL)-5-CYANO-2-({[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}METHYL)-4H-PYRAN-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo group, in particular, allows for unique substitution reactions that are not possible with its chloro or fluoro analogs.

Properties

Molecular Formula

C30H25BrN4O3S2

Molecular Weight

633.6 g/mol

IUPAC Name

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C30H25BrN4O3S2/c1-2-37-30(36)27-23(38-28(34)19(14-32)26(27)17-8-3-5-10-21(17)31)16-40-29-20(15-33)25(24-12-7-13-39-24)18-9-4-6-11-22(18)35-29/h3,5,7-8,10,12-13,26H,2,4,6,9,11,16,34H2,1H3

InChI Key

MFTBNKQPPKYORC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Br)C#N)N)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=CS5

Origin of Product

United States

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